molecular formula C21H16N4O5S B12471093 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Katalognummer: B12471093
Molekulargewicht: 436.4 g/mol
InChI-Schlüssel: OPEDKCJAUDJRCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a combination of a chromene core, a sulfamoyl group, and a pyrimidinyl moiety, making it a versatile molecule for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chromene coreCommon reagents used in these reactions include sulfuryl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE has been studied extensively for its applications in:

    Chemistry: As a versatile intermediate in organic synthesis.

    Biology: For its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: As a candidate for developing new therapeutic agents, particularly in cancer research due to its anti-angiogenic properties.

    Industry: In the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(4-(N′-Substituted Sulfamoyl)Phenyl)myrtenamides

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-OXOCHROMENE-3-CARBOXAMIDE stands out due to its unique combination of a chromene core, a sulfamoyl group, and a pyrimidinyl moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C21H16N4O5S

Molekulargewicht

436.4 g/mol

IUPAC-Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H16N4O5S/c1-13-10-11-22-21(23-13)25-31(28,29)16-8-6-15(7-9-16)24-19(26)17-12-14-4-2-3-5-18(14)30-20(17)27/h2-12H,1H3,(H,24,26)(H,22,23,25)

InChI-Schlüssel

OPEDKCJAUDJRCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.